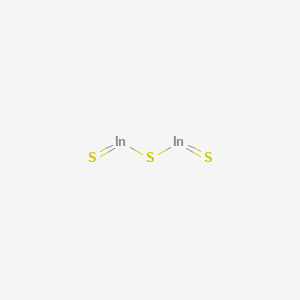![molecular formula C26H36N4O5S2 B1632056 2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1632056.png)
2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid is a compound that inhibits the enzyme farnesyltransferase. Farnesyltransferase is responsible for the post-translational modification of proteins, particularly the farnesylation of the Ras protein. This modification is crucial for the proper localization and function of Ras proteins, which play a significant role in cell signaling pathways. The inhibition of farnesyltransferase has been explored as a therapeutic strategy for treating various cancers, as the Ras protein is often mutated and hyperactive in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process may include optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield modified analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable tool for studying the mechanisms of farnesylation and the role of farnesyltransferase in cellular processes.
Biology: Researchers use 2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid to investigate the biological functions of farnesylated proteins and their involvement in cell signaling pathways.
Medicine: The compound has shown promise as a therapeutic agent for treating cancers with hyperactive Ras proteins.
Wirkmechanismus
2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid exerts its effects by binding to the active site of farnesyltransferase, thereby preventing the enzyme from catalyzing the farnesylation of target proteins. This inhibition disrupts the proper localization and function of farnesylated proteins, such as Ras, which are critical for cell signaling and proliferation. By inhibiting farnesyltransferase, this compound can interfere with the growth and survival of cancer cells that rely on hyperactive Ras signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid can be compared with other farnesyltransferase inhibitors, such as:
Tipifarnib: Another well-known farnesyltransferase inhibitor that has been studied for its anticancer properties.
Lonafarnib: A farnesyltransferase inhibitor used in clinical trials for treating progeria and certain cancers.
This compound is unique in its specific binding affinity and inhibitory potency against farnesyltransferase, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C26H36N4O5S2 |
|---|---|
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C26H36N4O5S2/c1-15(2)22(30-23(31)19(27)14-36)25(33)29-21(24(32)28-20(26(34)35)10-11-37-3)13-16-8-9-17-6-4-5-7-18(17)12-16/h4-9,12,15,19-22,36H,10-11,13-14,27H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)(H,34,35) |
InChI-Schlüssel |
HZPSWNVHTKOMLQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N |
Sequenz |
CVXM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B1631998.png)








